A Technical Guide to 2-amino-N-(2-methylpropyl)propanamide: Synthesis, Characterization, and Applications
A Technical Guide to 2-amino-N-(2-methylpropyl)propanamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(2-methylpropyl)propanamide is a derivative of the amino acid alanine, featuring an isobutyl group attached to the amide nitrogen. As a chiral amino acid derivative, it holds potential as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its structure combines the chirality of alanine with the steric and lipophilic properties of the isobutyl group, making it an interesting candidate for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established methodologies, and a discussion of its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of 2-amino-N-(2-methylpropyl)propanamide are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 590423-18-0 | [1] |
Below is a two-dimensional representation of the molecular structure of 2-amino-N-(2-methylpropyl)propanamide.
Caption: 2D structure of 2-amino-N-(2-methylpropyl)propanamide.
Proposed Synthesis Protocol
The synthesis of 2-amino-N-(2-methylpropyl)propanamide can be achieved through a standard amide coupling reaction between an N-protected alanine derivative and isobutylamine, followed by deprotection. The use of a protecting group on the amino function of alanine is crucial to prevent self-coupling and other side reactions. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
The overall synthetic strategy involves two main steps:
-
Amide Bond Formation: Coupling of N-Boc-alanine with isobutylamine using a suitable coupling agent.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Experimental Workflow
Caption: Proposed synthetic workflow for 2-amino-N-(2-methylpropyl)propanamide.
Step-by-Step Methodology
Part 1: Amide Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve N-Boc-alanine (1 equivalent) in dichloromethane (DCM).
-
Activation: To the solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes. The use of coupling agents like EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt to minimize racemization and improve yield.[2][3]
-
Amine Addition: Add isobutylamine (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.
Part 2: Deprotection
-
Cleavage of Boc Group: Dissolve the crude N-Boc-2-amino-N-(2-methylpropyl)propanamide in DCM. Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be purified by a suitable method such as column chromatography or recrystallization to yield the final product, likely as a TFA salt. A subsequent basic workup can provide the free amine.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
-CH(NH₂)CH₃: A doublet for the methyl protons and a quartet for the methine proton.
-
-NH-CH₂-CH(CH₃)₂: A doublet for the methylene protons adjacent to the amide nitrogen, a multiplet for the methine proton of the isobutyl group, and a doublet for the two methyl groups of the isobutyl group.
-
-NH₂ and -NH-: Broad singlets, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
C=O: A signal in the range of 170-180 ppm.
-
-CH(NH₂)CH₃: Signals for the methine and methyl carbons.
-
-NH-CH₂-CH(CH₃)₂: Signals for the methylene, methine, and two methyl carbons of the isobutyl group.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+H)⁺: Expected at m/z 145.13.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of the isobutyl group, the amino group, and cleavage of the amide bond.
Potential Applications
Given its structure as an amino acid derivative, 2-amino-N-(2-methylpropyl)propanamide can be envisioned for several applications in research and development:
-
Peptidomimetic and Peptide Synthesis: It can serve as a non-natural amino acid building block to introduce conformational constraints or modify the physicochemical properties of peptides. The isobutyl group can influence the lipophilicity and steric interactions of the resulting peptide.
-
Medicinal Chemistry: As a fragment or scaffold in the design of novel small molecule therapeutics. The primary amine and the amide bond provide points for further chemical modification.
-
Materials Science: Incorporation into polymers or other materials to impart specific properties such as chirality or to act as a monomer in the synthesis of novel polyamides.
References
-
Aapptec. Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
